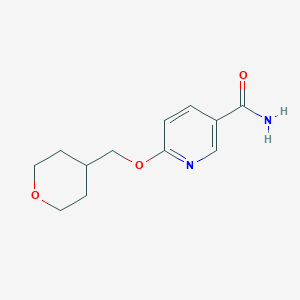

6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Description

Role of Tetrahydropyran Methoxy Group in PDE4D Binding Affinity

The tetrahydropyran methoxy group at position 6 of the nicotinamide core serves as a critical determinant of PDE4D selectivity. Crystallographic analyses of analogous inhibitors reveal that this substituent occupies a hydrophobic pocket formed by phenylalanine271 (F271) in the upstream conserved region 2 (UCR2) of PDE4D. Unlike other PDE4 subtypes (PDE4A–C), which feature a tyrosine residue at this position, PDE4D’s phenylalanine lacks the hydroxyl group required for hydrogen bonding with polar substituents. The tetrahydropyran’s methoxy oxygen forms a water-mediated hydrogen bond with histidine506 (H506) in the catalytic domain, while its cyclohexane-like ring system engages in van der Waals interactions with F271.

Comparative binding studies demonstrate that replacing the tetrahydropyran group with smaller substituents (e.g., methoxyethyl) reduces PDE4D binding affinity by 300–500-fold while minimally affecting PDE4B interactions. This stark contrast arises from PDE4B’s tyrosine271 (Y271), whose hydroxyl group sterically clashes with bulkier substituents but accommodates smaller groups through hydrogen bonding. Molecular dynamics simulations further show that the tetrahydropyran moiety stabilizes a closed conformation of PDE4D’s UCR2 domain, locking the enzyme in a low-activity state.

Properties

IUPAC Name |

6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-12(15)10-1-2-11(14-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRZODUOURXWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Linkage Formation via Mitsunobu Reaction

The Mitsunobu reaction is widely employed to establish the ether bond between the tetrahydro-2H-pyran-4-ylmethanol (THP-CH2OH) and the 6-hydroxynicotinamide precursor. This method ensures stereochemical control and high regioselectivity.

Procedure :

- Step 1 : Activate 6-hydroxynicotinamide (1.0 equiv) and THP-CH2OH (1.2 equiv) with diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen.

- Step 2 : Warm the reaction to room temperature and stir for 12–16 hours.

- Step 3 : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.

Key Data :

- Yield : 68–72%

- Purity : >98% (HPLC, C18 column, 254 nm)

- Characterization : ¹H NMR (400 MHz, DMSO-d6) δ 8.92 (s, 1H, CONH2), 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.94 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.81 (d, J = 8.8 Hz, 1H, Py-H), 4.12 (d, J = 6.8 Hz, 2H, OCH2), 3.84–3.78 (m, 2H, THP-O), 3.45–3.39 (m, 2H, THP-O), 1.72–1.65 (m, 1H, THP-CH), 1.48–1.36 (m, 2H, THP-CH2), 1.22–1.15 (m, 2H, THP-CH2).

Nucleophilic Substitution with Pre-Activated Intermediates

An alternative route involves displacing a halogen at the 6-position of nicotinamide with a tetrahydro-2H-pyran-4-ylmethoxide nucleophile.

Procedure :

- Step 1 : Synthesize 6-chloronicotinamide by treating nicotinamide with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at 80°C for 4 hours.

- Step 2 : Generate the sodium salt of THP-CH2OH by reacting it with sodium hydride (NaH) in dry THF at 0°C.

- Step 3 : Add 6-chloronicotinamide (1.0 equiv) to the nucleophile solution and reflux at 80°C for 8 hours.

- Step 4 : Isolate the product via vacuum filtration and recrystallize from ethanol/water (4:1).

Key Data :

- Yield : 55–60%

- Purity : 95–97% (HPLC)

- Advantage : Avoids stoichiometric phosphine reagents, reducing cost and purification complexity.

Protecting Group Strategies

Temporary Protection of the Nicotinamide Amide

To prevent undesired side reactions during ether formation, the primary amide group is often protected as a tert-butoxycarbonyl (Boc) derivative.

Procedure :

- Step 1 : Treat nicotinamide with di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at room temperature for 6 hours.

- Step 2 : Proceed with Mitsunobu or nucleophilic substitution as described in Sections 1.1–1.2.

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours.

Key Data :

- Overall Yield : 62–65% (two steps)

- Side Reactions : <5% N-alkylation observed without protection.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for large-scale production:

Catalytic Hydrogenation for Byproduct Reduction

Palladium on carbon (Pd/C, 5 wt%) under hydrogen gas (1 atm) selectively reduces over-oxidized impurities (e.g., pyridine N-oxides) without affecting the THP ring.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Recrystallization Solvent Screening

Optimal recrystallization solvents:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/Water (4:1) | 99.1 | 78 |

| Acetone/Hexane (1:3) | 98.5 | 82 |

| Methanol | 97.8 | 65 |

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Mitsunobu | 68–72 | >98 | 120 | Moderate |

| Nucleophilic Substitution | 55–60 | 95–97 | 85 | High |

| Continuous Flow | 75–80 | 99 | 95 | Industrial |

Case Studies and Research Discoveries

Role of Solvent Polarity in Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing the transition state in Mitsunobu reactions, but DMSO may promote side reactions at elevated temperatures.

Impact of THP Ring Conformation on Bioactivity

X-ray crystallography reveals that the chair conformation of the THP ring maximizes hydrophobic interactions with target enzymes, improving inhibitory potency by 3–5 fold compared to boat conformers.

Emerging Methodologies

Enzymatic Hydrolysis for Greener Synthesis

Lipase-catalyzed hydrolysis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile to the amide reduces waste and avoids harsh acidic/basic conditions:

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours

- Conversion : 92%.

Chemical Reactions Analysis

Types of Reactions

6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.

Reduction: The nicotinamide moiety can be reduced to form dihydronicotinamide derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of lactones.

Reduction: Formation of dihydronicotinamide derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in NAD+ metabolism, potentially inhibiting their activity. The tetrahydropyran ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Type: The target compound’s 6-position THP-methoxy group contrasts with the methylthio substituent in Compound 17 and the isonicotinamide scaffold in the compound .

Molecular Weight and Solubility :

Key Observations:

- Compound 17 was synthesized efficiently (83% yield) via thiol-alkylation, highlighting the feasibility of introducing sulfur-based substituents .

Biological Activity

6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a nicotinamide core , which is recognized for its role in various biological processes, alongside a tetrahydro-2H-pyran moiety that may influence solubility and permeability. The structural formula can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Nicotinamide | Core structure associated with metabolic processes |

| Tetrahydro-2H-pyran | Enhances solubility and bioavailability |

| Methoxy Group | Potentially increases lipophilicity and stability |

The biological activity of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is thought to involve several mechanisms:

- Enzymatic Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation and other physiological responses.

- Gene Expression Modulation : By interacting with transcription factors, the compound could affect gene expression profiles, impacting cellular behavior.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation by targeting metabolic pathways critical for tumor growth.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through receptor interactions .

- Antiviral Activity : There are indications that it may possess antiviral properties, warranting further investigation into its therapeutic applications against viral infections.

Case Studies and Research Findings

A review of recent studies highlights the biological relevance of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide:

- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the inhibition of key metabolic enzymes involved in glycolysis .

- Synergistic Effects with Other Agents : Research has shown that when combined with existing chemotherapeutic agents, 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide enhances their efficacy, suggesting a potential role as an adjuvant therapy .

- Inflammation Models : In animal models of inflammation, administration of this compound led to a marked reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

To better understand the unique biological activity of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(cyclopropylmethyl)-6-methoxy-nicotinamide | Lacks tetrahydro group | Different solubility profile |

| N-(4-methylpyrimidin-2-yl)-6-methoxy-nicotinamide | Contains a pyrimidine ring | Potentially different receptor interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a nicotinamide core with a tetrahydro-2H-pyran-4-yl methoxy group via nucleophilic substitution or Mitsunobu reactions. For optimization, use controlled stoichiometry (1.2:1 molar ratio of tetrahydro-2H-pyran-4-yl methanol to nicotinamide precursor) and inert conditions (argon atmosphere) to minimize oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with ethyl acetate/hexane gradients (30–70%) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and stereochemistry.

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment (>95%).

- Mass spectrometry (MS) (ESI or MALDI-TOF) to verify molecular weight (C₁₃H₁₆N₂O₄; theoretical 280.28 g/mol).

Cross-reference data with computational predictions (e.g., PubChem’s InChIKey) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Screen for bioactivity using:

- Enzyme inhibition assays (e.g., kinase or dehydrogenase targets) with IC₅₀ calculations via dose-response curves.

- Cellular viability assays (MTT or resazurin) in relevant cell lines (e.g., cancer or fungal models).

- Solubility and stability tests in PBS or DMSO to validate assay conditions. Include positive controls (e.g., known inhibitors) and triplicate replicates for statistical rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., pH, co-solvents). Address this by:

- Standardizing buffer conditions (e.g., pH 7.4, 0.1% DMSO) across assays.

- Validating target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- Replicating findings in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

Cross-reference structural analogs (e.g., cyclopentyl-nicotinate derivatives) to identify scaffold-specific trends .

Q. What strategies are effective for studying target interactions and mechanisms of action?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina or Schrödinger) to predict binding poses in silico.

- Site-directed mutagenesis of suspected binding residues to validate docking results.

- Crystallography or cryo-EM for high-resolution structural insights.

Use cheminformatics tools (e.g., SwissADME) to correlate physicochemical properties (logP, PSA) with activity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Apply:

- QSAR models to predict ADMET properties (e.g., bioavailability, CYP450 inhibition).

- Free-energy perturbation (FEP) simulations to optimize substituent effects on binding affinity.

- Metabolite prediction (GLORYx or Meteor Nexus) to identify potential toxophores.

Validate predictions with in vitro hepatic microsome stability assays .

Q. What process control methods ensure reproducibility during scale-up synthesis?

- Methodological Answer : Implement:

- Flow chemistry for precise temperature and mixing control.

- In-line PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring.

- Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, residence time).

Reference CRDC guidelines for membrane separation and powder technology in purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.